N-(3-methylphenyl)-2-pyrrolidin-1-ylacetamide
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Overview
Description
N-(3-methylphenyl)-2-pyrrolidin-1-ylacetamide is a chemical compound with the molecular formula C13H18N2O It is a derivative of acetamide, featuring a pyrrolidine ring and a 3-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methylphenyl)-2-pyrrolidin-1-ylacetamide typically involves the reaction of 3-methylphenylamine with 2-pyrrolidinone in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods utilize advanced reactors and separation techniques to optimize the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: N-(3-methylphenyl)-2-pyrrolidin-1-ylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
N-(3-methylphenyl)-2-pyrrolidin-1-ylacetamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-methylphenyl)-2-pyrrolidin-1-ylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
N-(3-methylphenyl)-2-pyrrolidin-1-ylacetamide can be compared with other similar compounds, such as:
- N-(2-methylphenyl)-2-pyrrolidin-1-ylacetamide
- N-(4-methylphenyl)-2-pyrrolidin-1-ylacetamide
- N-(3-chlorophenyl)-2-pyrrolidin-1-ylacetamide
These compounds share structural similarities but differ in their substituents, leading to variations in their chemical and biological properties
Properties
IUPAC Name |
N-(3-methylphenyl)-2-pyrrolidin-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-11-5-4-6-12(9-11)14-13(16)10-15-7-2-3-8-15/h4-6,9H,2-3,7-8,10H2,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQFOATOSSJCREM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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